6-bromo-2-ethyl-2,3-dihydrochromen-4-one
Description
6-Bromo-2-ethyl-2,3-dihydrochromen-4-one is a brominated dihydrochromenone derivative featuring a bicyclic core structure with an ethyl group at position 2 and a bromine atom at position 6 (Figure 1). The dihydrochromenone scaffold (2,3-dihydro-4H-chromen-4-one) is a privileged structure in medicinal chemistry due to its presence in bioactive flavonoids and synthetic analogs.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-2-ethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H11BrO2/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-5,8H,2,6H2,1H3 |
InChI Key |
HQKMRVBVVKGQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one typically involves the bromination of 2-ethyl-2,3-dihydro-4H-chromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-ethyl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted chromenone derivatives.
Oxidation: Formation of 6-bromo-2-ethylchromen-4-one.
Reduction: Formation of 6-bromo-2-ethyl-2,3-dihydro-4H-chromen-4-ol.
Scientific Research Applications
6-bromo-2-ethyl-2,3-dihydrochromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of dyes and light-sensitive materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The bromine atom and the chromenone core play crucial roles in its biological activity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Selected Dihydrochromenones
Physicochemical Properties
- Lipophilicity: The ethyl group in 6-bromo-2-ethyl-2,3-dihydrochromen-4-one increases logP compared to hydroxylated analogs like eriodictyol (logP ~1.5) or naringenin (logP ~2.1). Methoxylated derivatives (e.g., 5,7-dimethoxy-4'-hydroxyflavanone) exhibit higher logP (~2.8) due to reduced polarity .
- Solubility: Bromine and ethyl groups reduce aqueous solubility compared to hydroxylated flavanones. For example, naringenin has moderate solubility (0.1–1 mg/mL in DMSO), while brominated analogs likely require organic solvents .
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